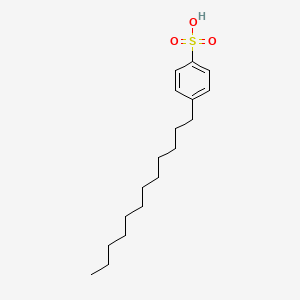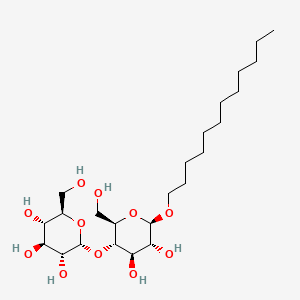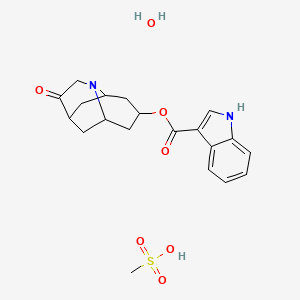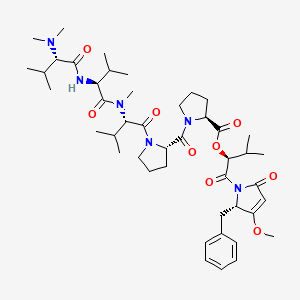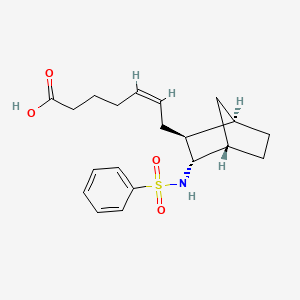
DR-4004
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of DR-4004 involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a cyclization reaction.
Attachment of the Phenyl Group: The phenyl group is then attached to the pyridine ring using a Friedel-Crafts alkylation reaction.
Formation of the Indole Ring: The indole ring is formed through a Fischer indole synthesis reaction.
Final Assembly: The final step involves the coupling of the pyridine and indole rings to form the complete this compound molecule.
Chemical Reactions Analysis
DR-4004 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds.
Scientific Research Applications
Neuroscience: DR-4004 is used as a research tool to study the role of serotonin 5-HT7 receptors in the brain.
Industry: The compound may have applications in the development of new drugs targeting serotonin receptors.
Mechanism of Action
DR-4004 exerts its effects by selectively antagonizing the serotonin 5-HT7 receptor. This receptor is involved in various physiological processes, including mood regulation, circadian rhythm, and cognitive function. By blocking the receptor, this compound can modulate these processes and produce effects such as reduced anxiety and improved mood .
Comparison with Similar Compounds
DR-4004 is unique in its high selectivity for the serotonin 5-HT7 receptor compared to other similar compounds. Some similar compounds include:
SB-269970: Another selective antagonist of the serotonin 5-HT7 receptor, used in similar research applications.
SB-258719: A compound with similar pharmacological properties but different chemical structure.
This compound’s uniqueness lies in its specific chemical structure, which provides high selectivity and potency for the serotonin 5-HT7 receptor .
Properties
CAS No. |
201608-41-5 |
|---|---|
Molecular Formula |
C26H30N2O |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
2a-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1,3,4,5-tetrahydrobenzo[cd]indol-2-one |
InChI |
InChI=1S/C26H30N2O/c29-25-26(16-7-11-22-10-6-12-23(27-25)24(22)26)15-4-5-17-28-18-13-21(14-19-28)20-8-2-1-3-9-20/h1-3,6,8-10,12-13H,4-5,7,11,14-19H2,(H,27,29) |
InChI Key |
JBQOYPLKTTXLSQ-UHFFFAOYSA-N |
SMILES |
C1CC2=C3C(=CC=C2)NC(=O)C3(C1)CCCCN4CCC(=CC4)C5=CC=CC=C5 |
Canonical SMILES |
C1CC2=C3C(=CC=C2)NC(=O)C3(C1)CCCCN4CCC(=CC4)C5=CC=CC=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2a-(4-(4-phenyl-1,2,3,6-tetrahydropyridyl)butyl)-2a,3,4,5-tetrahydrobenzo(cd)indol-2(1H)-one DR-4004 DR4004 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


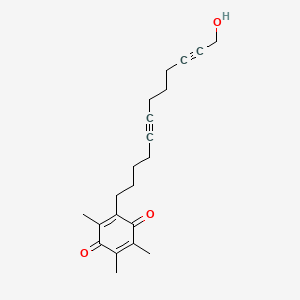
![[3-(Dimethylamino)-2-octadec-9-enoyloxypropyl] octadec-9-enoate](/img/structure/B1670856.png)




